4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group, a methoxyethyl group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with appropriate nucleophiles under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorophenyl and methoxyethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine core.
Scientific Research Applications
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine include other pyrimidine derivatives with different substituents, such as:
- N4-(4-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(4-bromophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
The uniqueness of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
573709-17-8 |
---|---|
Molecular Formula |
C13H15FN6O3 |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H15FN6O3/c1-23-7-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3,(H4,15,16,17,18,19) |
InChI Key |
XYKKQDHKIRFDIA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.